molecular formula C18H20N2O3 B11614532 ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11614532
M. Wt: 312.4 g/mol
InChI Key: MWPCIJANSMOIRZ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyrans are known for their diverse biological activities and are present in various natural compounds such as alkaloids, carbohydrates, and antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . The reaction is usually carried out in the presence of a catalyst, such as potassium carbonate (K₂CO₃), in ethanol. The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of solvents and catalysts may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, hydrazones, primary amines, and various substituted derivatives .

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include inhibition of microbial growth and modulation of inflammatory responses .

Biological Activity

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate is a compound belonging to the pyran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}. The compound features an amino group, a cyano group, and a phenyl moiety, contributing to its biological interactions.

Property Value
Molecular Weight286.33 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and cyano groups can form hydrogen bonds with biological molecules, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of ethyl 6-amino-5-cyano compounds exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active derivative was found to be as low as 0.22 μg/mL, indicating potent antibacterial activity .
  • Biofilm Inhibition : The compound also showed promising results in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

Research has highlighted the anticancer potential of pyran derivatives:

  • Cell Line Studies : In studies involving various cancer cell lines, ethyl 6-amino-5-cyano derivatives exhibited notable cytotoxic effects. For example, compounds were tested against human cancer cell lines with IC50 values indicating significant antiproliferative activity .
  • Mechanistic Insights : The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities reported for ethyl 6-amino-5-cyano derivatives:

Activity Type Details Reference
AntimicrobialMIC values as low as 0.22 μg/mL
Biofilm InhibitionEffective against S. aureus biofilms
AnticancerSignificant cytotoxicity in cancer cell lines

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study investigated various derivatives of ethyl 6-amino compounds for their antimicrobial properties, revealing that modifications in the molecular structure significantly affected their activity profiles. The most promising compounds were further explored for their potential in drug development .
  • Anticancer Research : Another research focused on the synthesis of new pyran derivatives and their evaluation against different cancer cell lines. Results indicated that specific substitutions enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-phenyl-4-propan-2-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-4-22-18(21)15-14(11(2)3)13(10-19)17(20)23-16(15)12-8-6-5-7-9-12/h5-9,11,14H,4,20H2,1-3H3

InChI Key

MWPCIJANSMOIRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C(C)C)C#N)N)C2=CC=CC=C2

Origin of Product

United States

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